{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a hydroxyphenyl group, and an oxadiazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the hydroxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a hydroxyphenyl derivative using a suitable coupling reagent.
Introduction of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.
Formation of the carbamate group: This involves the reaction of the amine group with a methyl isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted carbamates.
Scientific Research Applications
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-[5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate
- tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)23(4)15-10-8-13(9-11-15)17-21-22-18(26-17)14-6-5-7-16(24)12-14/h5-12,24H,1-4H3 |
InChI Key |
LTPAIDGCFHWDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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